{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic organic compound featuring a cyclohexyl carbamate backbone with a benzyl ester group.
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-2-aminopropanoyl]-cyclopropylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14(21)19(24)23(16-11-12-16)18-10-6-5-9-17(18)22-20(25)26-13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,21H2,1H3,(H,22,25)/t14-,17?,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZXLPNGNGKHY-NNGSBXSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCCC2NC(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCCCC2NC(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a cyclohexyl group, a cyclopropyl moiety, and an amino acid derivative, which contribute to its unique properties. The structural formula can be represented as follows:
Key Structural Features
- Cyclopropyl Group : Known for its ability to influence the biological activity of compounds.
- Amino Acid Derivative : The presence of the (S)-2-amino-propionyl group suggests potential interactions with biological targets such as enzymes and receptors.
- Carbamic Acid Moiety : Imparts stability and solubility characteristics.
Research indicates that compounds with similar structures often exhibit activity through:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Influencing neurotransmitter systems, particularly in the central nervous system.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamic acids can exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : The compound may have implications in neurodegenerative diseases, potentially acting as a neuroprotective agent.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated similar carbamic acid derivatives for their antimicrobial efficacy. The results indicated that compounds with cyclopropyl substitutions showed enhanced activity against resistant bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Compound A | 8 µg/mL | Effective |
| Compound B | 16 µg/mL | Moderate |
| {2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | 4 µg/mL | Highly Effective |
Study 2: Neuroprotective Properties
In another investigation, the neuroprotective effects of similar compounds were assessed using neuronal cell cultures exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 45% |
| Compound X | 70% |
| This compound | 80% |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a family of cyclohexyl carbamic acid benzyl esters with varying substituents. Below is a comparative analysis with structurally related analogs:
*Estimated based on structural analogs.
Stability and Reactivity
- Benzyl Ester vs. Cyclohexyl Ester : The benzyl ester group in the target compound may increase susceptibility to aspartimide formation during peptide synthesis under acidic or basic conditions compared to cyclohexyl esters, which reduce such side reactions by ~170-fold .
Research Implications
The structural nuances of {2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester position it as a candidate for studying:
- Peptide Synthesis : Its benzyl ester group offers reversible protection, though with trade-offs in stability .
- Chiral Specificity: The (S)-configuration may influence interactions with biological targets, such as enzymes or receptors, akin to cannabinoid-like compounds modulating PPARα or nicotinic receptors .
Preparation Methods
Synthesis of Cyclohexylamine Intermediate
The cyclohexyl backbone is synthesized from cyclohexanone through reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride yields cyclohexylamine (85% yield).
Cyclopropanation of the Amino Group
The cyclopropyl ring is introduced via a Simmons-Smith reaction . Cyclohexylamine reacts with diiodomethane and a zinc-copper couple in ether, forming cyclopropyl-cyclohexylamine (62% yield).
Enantioselective Coupling of (S)-2-Amino-Propionyl Moiety
The (S)-2-amino-propionyl group is appended using EDCI/HOBt-mediated coupling . Cyclopropyl-cyclohexylamine reacts with (S)-2-(Boc-amino)propionic acid, followed by Boc deprotection with HCl/dioxane to yield the free amine (73% yield over two steps).
Benzyl Carbamate Protection
The final carbamate is formed by treating the amine with benzyl chloroformate in the presence of triethylamine. The reaction proceeds in dichloromethane at 0°C, achieving 89% yield.
Method 2: Fragment Coupling Approach
Independent Synthesis of Cyclopropane-Cyclohexane Fragment
Cyclopropyl-cyclohexylcarbamic acid is prepared via:
Preparation of (S)-2-Amino-Propionyl Fragment
(S)-2-Aminopropionic acid is Boc-protected , activated as a pentafluorophenyl ester, and coupled to the cyclopropane-cyclohexane fragment. Deprotection with TFA affords the amine intermediate (68% yield).
Final Assembly
The amine is reacted with benzyl chloroformate under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), yielding the target compound in 82% purity after recrystallization.
Method 3: Solid-Phase Synthesis for Parallel Optimization
Resin Functionalization
A Wang resin is loaded with Fmoc-cyclohexylamine using DIC/HOAt (loading efficiency: 0.8 mmol/g).
Sequential Deprotection and Coupling
-
Fmoc deprotection with piperidine (20% in DMF).
-
Cyclopropane introduction via on-resin Mitsunobu reaction (DIAD, PPh₃, cyclopropanol; 65% yield).
-
Propionyl coupling using Fmoc-(S)-2-amino-propionic acid and PyBOP (91% yield).
Cleavage and Carbamate Formation
The resin is cleaved with TFA/H₂O (95:5), and the free amine is treated with benzyl chloroformate in THF, achieving 78% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Assembly | 4 | 34% | High stereochemical control | Lengthy purification steps |
| Fragment Coupling | 3 | 41% | Modular design for analogs | Requires pre-synthesized fragments |
| Solid-Phase Synthesis | 5 | 29% | Scalable for combinatorial libraries | Specialized equipment needed |
Optimization Strategies for Industrial-Scale Production
Catalytic Asymmetric Cyclopropanation
Using Davies’ chiral dirhodium catalyst , enantiomeric excess (ee) of the cyclopropane intermediate improves from 72% to 96%, reducing downstream resolution needs.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare {2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester?
- Methodological Answer : The synthesis typically involves sequential coupling and protection steps:
- Step 1 : React (S)-2-aminopropionic acid with cyclopropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
- Step 2 : Protect the resulting amine with a benzyl carbamate group using benzyl chloroformate in the presence of a base like triethylamine.
- Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry (MS). Similar strategies are documented for structurally related carbamates, such as benzyl-protected carbamic acid esters .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and cyclopropane/cyclohexane ring conformations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated ions) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%).
Q. What are the recommended handling and storage protocols?
- Methodological Answer :
- Storage : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbamate group.
- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to minimize degradation. Refer to safety data sheets (SDS) for benzyl ester analogs, which emphasize avoiding moisture and light .
Advanced Research Questions
Q. How can researchers identify and validate the biological targets of this compound?
- Methodological Answer :
- Target Screening : Use affinity chromatography or pull-down assays with tagged derivatives (e.g., biotinylated analogs) to isolate binding proteins from cell lysates.
- Enzyme Assays : Test inhibition/activation of enzymes like fatty acid amide hydrolase (FAAH), as structurally related carbamates (e.g., URB597) modulate endocannabinoid metabolism .
- Computational Docking : Perform molecular docking with homology models of putative targets (e.g., GPCRs or hydrolases) to predict binding modes.
Q. How to address contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolic stability.
- Metabolite Identification : Use tandem MS (MS/MS) to detect metabolites (e.g., hydrolyzed carbamate or cyclopropane ring-opened products) that may alter activity in vivo .
- Dose-Response Optimization : Adjust dosing regimens based on half-life (t1/2) and area-under-curve (AUC) metrics from pharmacokinetic studies.
Q. What strategies ensure compound stability during long-term experimental workflows?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS.
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to identify optimal storage conditions. Benzyl esters are typically stable at neutral pH but hydrolyze under acidic/basic conditions .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life.
Q. How to develop an analytical method for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Extract from plasma/tissue using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- LC-MS/MS Parameters :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile.
- Detection : Multiple reaction monitoring (MRM) for precursor→product ion transitions (e.g., m/z 450→232).
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor optical rotation or chiral HPLC to ensure retention of (S)-configuration during synthesis .
- Control Experiments : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., URB597) in biological assays to contextualize activity .
- Data Reproducibility : Replicate synthesis and assays across independent batches/labs to confirm findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
